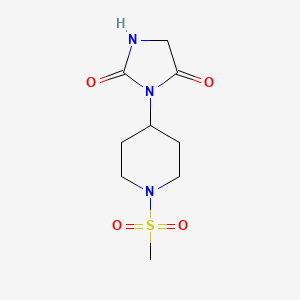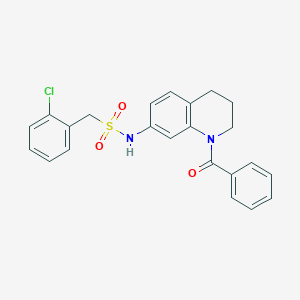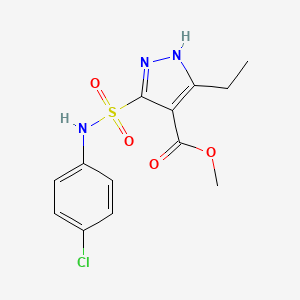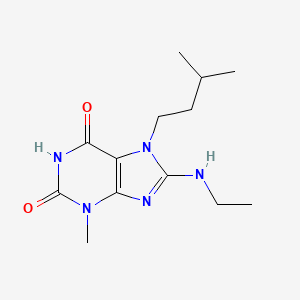
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPCA is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol, a stress hormone.
科学的研究の応用
Anticonvulsant Activity
A study focused on synthesizing omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds structurally related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenyl)acetamide, to assess their anticonvulsant activities. The most active compound among the synthesized series demonstrated significant effectiveness against seizures induced by maximal electroshock, highlighting the potential of such compounds in developing new anticonvulsant drugs (Aktürk et al., 2002).
Metabolic Studies
Research involving chloroacetamide herbicides, related to the chemical class of this compound, has been conducted to understand their metabolism in human and rat liver microsomes. These studies are crucial for assessing the safety and environmental impact of these compounds, providing insights into their biotransformation and potential risks (Coleman et al., 2000).
Antioxidant Activity
A novel investigation into pyrazole-acetamide derivatives, akin to the compound , revealed the synthesis and characterization of new coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, demonstrating the compound's potential utility in pharmaceuticals and nutraceuticals aimed at combating oxidative stress (Chkirate et al., 2019).
Corrosion Inhibition
An experimental and theoretical study on imidazoline derivatives, related to the chemical structure of interest, evaluated their efficiency as corrosion inhibitors for carbon steel in acidic media. The results underscored the potential of such compounds in industrial applications, particularly in protecting metal surfaces from corrosive environments (Cruz et al., 2004).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-14-4-2-1-3-13(14)11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKMPSWOCMIVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCOCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

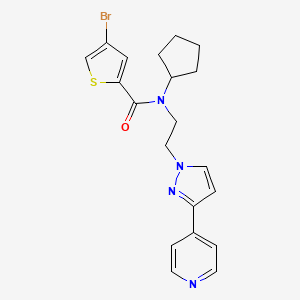
![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)


